![molecular formula C11H21N3O B1430127 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 1384430-83-4](/img/structure/B1430127.png)
1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one
Overview
Description
1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. It is a designer drug that has been used illicitly as a recreational drug due to its stimulant effects. MDPV was first synthesized in the 1960s, and its use has been associated with several adverse effects, including psychosis, agitation, and cardiovascular complications. Despite its potential harm, MDPV has been the subject of scientific research due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives have been extensively investigated for their medicinal properties and are recognized as key scaffolds in drug discovery. These compounds have been explored for their anti-mycobacterial, anti-tuberculosis, and other pharmacological activities due to their versatility and ability to act as central building blocks in the synthesis of a variety of active pharmaceutical ingredients.
Anti-mycobacterial Activity : Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been elaborated, providing insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
DNA Binding and Fluorescence : Certain piperazine derivatives, notably Hoechst 33258 and its analogues, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives have been used as fluorescent DNA stains in cell biology for chromosome and nuclear staining and in the analysis of plant chromosomes (Issar & Kakkar, 2013).
Diverse Pharmacological Activities : Piperazine rings are integral to various therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, highlighting the scaffold's versatility in drug discovery (Rathi et al., 2016).
properties
IUPAC Name |
1-[4-(4-methylpyrrolidin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-7-12-8-11(9)14-5-3-13(4-6-14)10(2)15/h9,11-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOFYFZOVXAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



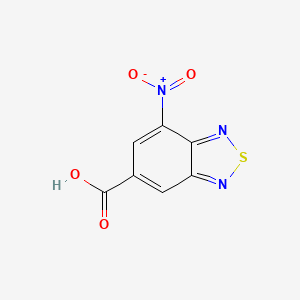
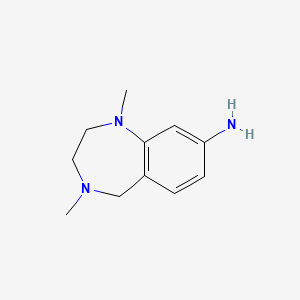
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide hydrochloride](/img/structure/B1430051.png)
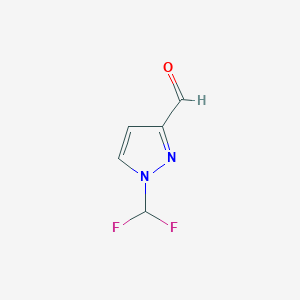

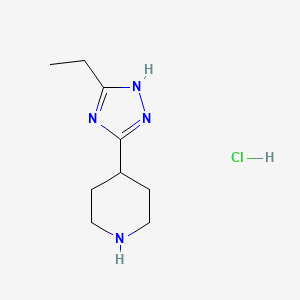
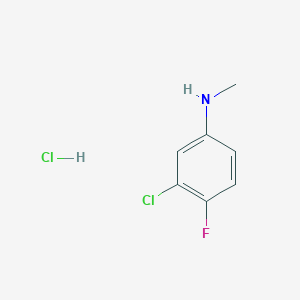
![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)
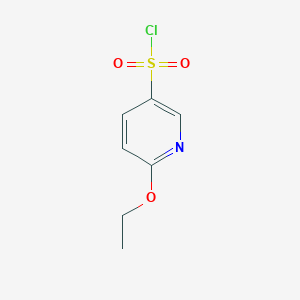
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
![2-[(3,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1430062.png)
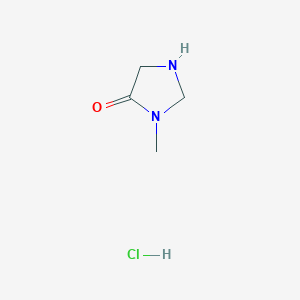
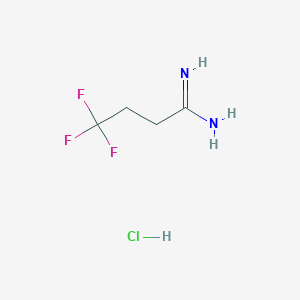
![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)